NQ301

概要

説明

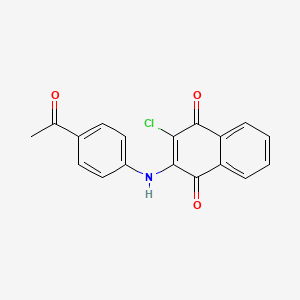

NQ301は、2-[(4-アセチルフェニル)アミノ]-3-クロロナフタレン-1,4-ジオンとしても知られており、重要な生物活性を有する合成化合物です。主に抗血栓症および抗血小板作用で知られています。 This compoundは血小板凝集とトロンボキサンA2シンターゼ活性を阻害するため、心臓血管研究において貴重な薬剤となっています .

2. 製法

合成経路と反応条件: this compoundは、2-クロロ-1,4-ナフトキノンと4-アセチルアニリンの反応を含む多段階プロセスによって合成されます。 反応は通常、ジメチルスルホキシド(DMSO)などの適切な溶媒中で、制御された温度条件下で行われます .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と収率を確保するための厳格な品質管理対策が含まれています。 この化合物は、再結晶やクロマトグラフィーなどの技術を使用して精製されることがよくあります .

準備方法

Synthetic Routes and Reaction Conditions: NQ301 is synthesized through a multi-step process involving the reaction of 2-chloro-1,4-naphthoquinone with 4-acetylaniline. The reaction typically occurs in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often purified using techniques such as recrystallization and chromatography .

化学反応の分析

反応の種類: NQ301は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、さまざまなキノン誘導体を形成するために酸化することができます。

還元: this compoundの還元は、ヒドロキノン誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: さまざまなキノン誘導体の形成。

還元: ヒドロキノン誘導体の形成。

置換: 置換されたナフトキノン誘導体の形成.

4. 科学研究への応用

This compoundは、科学研究においてさまざまな用途があります。

化学: 有機合成における試薬として、および酸化還元反応の研究におけるモデル化合物として使用されます。

生物学: 血小板凝集とトロンボキサンA2シンターゼ活性を阻害する役割について調査されています。

医学: 血栓症やその他の心臓血管疾患の予防における潜在的な治療的用途について研究されています。

科学的研究の応用

NQ301 is a chemical compound known as a naphthoquinone and is identified by the CAS number 130089-98-4. It exhibits various biological activities, including antiplatelet, antithrombotic, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Antiplatelet and Antithrombotic Agent

this compound is recognized for its potential as a therapeutic agent in preventing thrombotic events because of its antiplatelet properties, making it a candidate for treating cardiovascular diseases where platelet aggregation poses significant risks. this compound reduces platelet aggregation by interfering with the arachidonic acid cascade in activated platelets. Studies show that this compound can completely block increases in intracellular calcium levels induced by platelet activation, thereby inhibiting thrombus formation.

This compound inhibits thromboxane A2 synthase activity with thromboxane A2/prostaglandin H2 receptor blockade and modulates arachidonic acid liberation as well as 12-hydroxy-5,8,10,14-eicosatetraenoic acid formation in platelets . this compound concentration-dependently inhibits washed rabbit platelet aggregation induced by collagen, arachidonic acid, and U46619, a thromboxane A2 receptor agonist .

CD45 Inhibitor

this compound functions as a selective inhibitor of the protein tyrosine phosphatase CD45, with an IC50 value of approximately 200 nM. It demonstrates potency in modulating cellular responses associated with platelet activation and aggregation. NQ 301 exhibits >200-fold selectivity for CD45 over six related protein tyrosine phosphatases . It increases phosphorylation of Lck in Jurkat cells and reduces T cell receptor signaling in activated splenocytes in vitro .

Anti-inflammatory and Antimicrobial

Due to its anti-inflammatory and antimicrobial activities, this compound may have potential applications in treating inflammatory diseases and infections. Its ability to enhance cAMP levels suggests potential anti-inflammatory effects that could be beneficial in various cardiovascular conditions.

Impact on Platelet Function

this compound has been shown to inhibit cytosolic calcium mobilization and ATP secretion during platelet activation processes. this compound could modulate multiple pathways involved in thrombosis and inflammation, making it a valuable compound for further investigation in clinical settings.

Anticancer Activity

Two open enones showed significant anticancer activity with IC50 of 5.0 and 2.5 μM respectively.

The table below compares this compound with other compounds:

| Compound Name | Structure Type | Key Activity | IC50 Value (nM) | Unique Features |

|---|---|---|---|---|

| This compound | Naphthoquinone | Antiplatelet, Antithrombotic | 200 | Selective CD45 inhibitor |

| Compound A | Flavonoid | Antioxidant, Anti-inflammatory | 150 | Broad-spectrum anti-inflammatory |

| Compound B | Thienopyridine | Antiplatelet | 100 | Commonly used in clinical settings |

| Aspirin | Antiplatelet | 300 | Irreversible COX inhibitor |

作用機序

NQ301は、トロンボキサンA2シンターゼとトロンボキサンA2受容体の活性を阻害することで効果を発揮します。それは、フィブリノーゲン-GPIIb/IIIa複合体の結合を直接阻害するのではなく、細胞内経路を阻害することにより、血小板凝集を抑制します。 This compoundは、活性化された血小板における細胞質カルシウムイオン濃度の増加とアデノシン三リン酸分泌を有意に阻害し、サイクリックアデノシン一リン酸レベルを有意に増加させます .

類似の化合物:

- 2-クロロ-3-(4-アセチルフェニル)-アミノ-1,4-ナフトキノン

- 2-[(4-アセチルフェニル)アミノ]-3-クロロ-1,4-ナフタレンジオン

- 化合物211

比較: this compoundは、トロンボキサンA2シンターゼと受容体の活性を選択的に阻害するというユニークな特性を持っています。他の類似の化合物とは異なり、this compoundは、アラキドン酸の遊離を調節し、トロンボキサンB2の形成を阻害することにより、強力な抗血栓症効果を発揮します。 これは、心臓血管研究と治療的用途において貴重な化合物となっています .

類似化合物との比較

- 2-Chloro-3-(4-acetylphenyl)-amino-1,4-naphthoquinone

- 2-[(4-Acetylphenyl)amino]-3-chloro-1,4-naphthalenedione

- Compound 211

Comparison: NQ301 is unique due to its selective inhibition of thromboxane A2 synthase and receptor activity. Unlike other similar compounds, this compound exhibits a potent antithrombotic effect by modulating arachidonic acid liberation and inhibiting thromboxane B2 formation. This makes it a valuable compound in cardiovascular research and therapeutic applications .

生物活性

NQ301, also known as 2-chloro-3-(4-hydroxyphenyl)-1,4-naphthoquinone, is a selective inhibitor of the protein tyrosine phosphatase CD45, with a reported IC50 of 200 nM. This compound has garnered attention for its diverse biological activities, including antiplatelet, antithrombotic, anti-inflammatory, and antimicrobial properties. Its selectivity for CD45 over related phosphatases (greater than 200-fold) makes it a valuable tool in research focused on T-cell signaling and inflammation modulation.

This compound inhibits the tyrosine phosphatase activity of CD45, which plays a crucial role in T-cell receptor (TCR) signaling. By blocking CD45, this compound compromises signal transduction during T-cell activation, thereby reducing the phosphorylation of key proteins involved in immune responses. This inhibition leads to decreased T-cell receptor signaling in activated splenocytes and increased phosphorylation of Lck in Jurkat cells .

In Vivo Studies

- Inflammation Models : this compound has been shown to block inflammation in various models, including a delayed-type hypersensitivity model. This suggests potential applications in treating autoimmune diseases where CD45-mediated signaling contributes to pathogenesis .

- Antiplatelet and Antithrombotic Effects : In animal studies, this compound significantly inhibited platelet aggregation and prevented death due to pulmonary thrombosis in mice. These findings indicate its potential as an antithrombotic agent .

Table of Biological Activities

Case Study 1: T-Cell Modulation

In a study examining the effects of this compound on T-cell activation, researchers found that treatment with this compound led to reduced IL-2 production and CD69 expression in Jurkat cells exposed to antigen. This supports the hypothesis that inhibiting CD45 can modulate T-cell responses effectively .

Case Study 2: Thrombosis Prevention

Another study focused on the antithrombotic properties of this compound demonstrated that oral administration significantly reduced thrombus formation in a rat model. The results indicated that this compound could be developed as a therapeutic agent for preventing thromboembolic events .

特性

IUPAC Name |

2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZKIQSQHZVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。